

3-Hydroxyisothiazole-5-carboxylate structural analysis and conformation

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Compound of Interest

Compound Name:	3-Hydroxyisothiazole-5-carboxylate
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An In-Depth Technical Guide to the Structural and Conformational Analysis of Methyl **3-Hydroxyisothiazole-5-carboxylate**

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Methyl **3-hydroxyisothiazole-5-carboxylate**, a key synthetic intermediate, presents a fascinating case study in structural chemistry due to the complex interplay of keto-enol tautomerism and conformational isomerism of its ester group. Understanding these features is paramount for drug development professionals, as they directly dictate the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comprehensive analysis of this molecule, elucidating its structural nuances through a multi-pronged approach that integrates synthetic strategy, advanced spectroscopic techniques, and computational modeling. We will explore the causality behind experimental choices, present detailed protocols for characterization, and offer insights into how the molecule's structural dynamics can be harnessed for rational drug design.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

Significance of the Isothiazole Ring System

Isothiazole and its derivatives are five-membered heterocyclic compounds containing nitrogen and sulfur atoms at positions 1 and 2, respectively. This structural motif is of significant interest to researchers and drug development professionals due to its wide spectrum of pharmacological properties. Thiazole-containing compounds are recognized for activities including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral effects[1][2]. The unique electronic properties conferred by the sulfur and nitrogen heteroatoms allow the isothiazole ring to act as a versatile pharmacophore, participating in various non-covalent interactions with biological macromolecules.

Methyl 3-Hydroxyisothiazole-5-carboxylate: A Key Intermediate and Pharmacophore

Methyl **3-hydroxyisothiazole-5-carboxylate** (CAS: 100241-89-2) is an aromatic sulfur compound that serves as a valuable building block in organic synthesis[3]. Its bifunctional nature, featuring a nucleophilic hydroxy group and an electrophilic ester, allows for diverse chemical modifications. More importantly, the arrangement of the hydroxyl and carboxylate groups on the isothiazole core presents a specific three-dimensional pharmacophoric pattern that is crucial for molecular recognition at enzyme active sites or receptor binding pockets.

Core Scientific Challenge: Tautomerism and Conformational Plasticity

The primary structural complexity of this molecule arises from two phenomena:

- **Keto-Enol Tautomerism:** The "3-hydroxy" nomenclature describes the enol form, but it can exist in equilibrium with its keto tautomer, 2,3-dihydro-3-oxoisothiazole-5-carboxylate[4]. This equilibrium is highly sensitive to the molecular environment, particularly the polarity of the solvent, which can stabilize one form over the other through hydrogen bonding and dipole interactions[5][6].

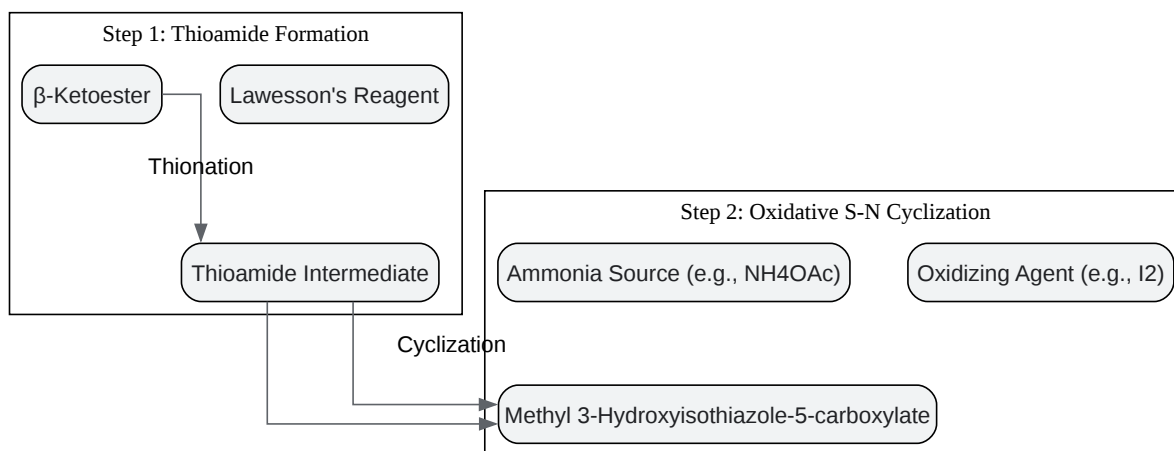
- **Conformational Isomerism:** The ester group at the C5 position is not fixed in space. Rotation around the C5-C(O) single bond leads to different conformers with distinct energy levels. The orientation of the carbonyl oxygen and the methoxy group relative to the isothiazole ring can significantly influence the molecule's overall shape and electrostatic potential.

A thorough understanding of these two factors is not merely academic; it is essential for predicting the molecule's behavior in biological systems.

Synthesis and Characterization

Proposed Synthetic Pathway

While multiple routes to substituted isothiazoles exist, a common and effective strategy involves the cyclization of a suitable precursor that contains the requisite S-C-C-C-N backbone. A plausible synthesis for Methyl **3-hydroxyisothiazole-5-carboxylate** can be conceptualized based on established isothiazole synthesis methodologies[7][8]. The following diagram illustrates a generalized synthetic workflow.



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Caption: Generalized workflow for isothiazole synthesis.

Step-by-Step Synthesis Protocol

This protocol is a representative example adapted from general procedures for isothiazole synthesis.

- Thioamide Formation:
 - To a solution of dimethyl 1,3-acetonedicarboxylate (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
 - Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
 - Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate under reduced pressure.
 - Purify the resulting crude thioamide intermediate by column chromatography on silica gel.
- Oxidative Cyclization:
 - Dissolve the purified thioamide intermediate (1 equivalent) in a suitable solvent such as ethanol.
 - Add an ammonia source, such as ammonium acetate (3-4 equivalents), and an oxidizing agent, like iodine (1.2 equivalents), to the solution.
 - Stir the mixture at room temperature for 12-24 hours.
 - Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
 - Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
 - Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl **3-hydroxyisothiazole-5-carboxylate**.

Initial Characterization

Initial confirmation of the product's identity is achieved through standard analytical techniques.

Property	Reported Value	Source
Molecular Formula	C ₅ H ₅ NO ₃ S	[3][9]
Molecular Weight	159.16 g/mol	[3][9]
Melting Point	174-176°C	[10]
Appearance	White to off-white solid	-

The Central Question: Keto-Enol Tautomerism

The ability of Methyl **3-hydroxyisothiazole-5-carboxylate** to exist as two distinct tautomers is the most critical aspect of its structural chemistry. The equilibrium between the enol (hydroxy) and keto (oxo) forms dictates its hydrogen bonding capability and overall electronic distribution.

Caption: Keto-Enol tautomeric equilibrium.

Causality: How Solvent Polarity Governs Tautomeric Preference

The choice of solvent is not arbitrary; it is a tool to probe and control the tautomeric equilibrium.

- Aprotic, Nonpolar Solvents (e.g., Chloroform, Dioxane): These solvents are less capable of forming strong hydrogen bonds. In such environments, the enol form can be stabilized by a strong intramolecular hydrogen bond between the 3-hydroxyl group and the nitrogen atom (or ester carbonyl), making it the potentially preferred tautomer[5].
- Protic or Polar Aprotic Solvents (e.g., Water, DMSO, Methanol): These solvents are excellent hydrogen bond donors and/or acceptors. They can solvate the molecule effectively, disrupting the intramolecular hydrogen bond of the enol form. The keto form, with its greater dipole moment and distinct hydrogen bond acceptor sites (the amide-like nitrogen and carbonyl oxygen), is often stabilized and becomes the predominant species in these solvents[6][11].

Spectroscopic Investigation of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) is a powerful technique to observe the tautomeric equilibrium directly in solution.

- **Sample Preparation:** Prepare two separate NMR samples by dissolving ~5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6) and deuterated chloroform ($CDCl_3$), respectively.
- **Data Acquisition:** Acquire 1H and ^{13}C NMR spectra for both samples on a 400 MHz or higher spectrometer.
- **Analysis:**
 - In DMSO- d_6 (Keto form expected): Look for a broad signal in the 1H NMR spectrum characteristic of an N-H proton (typically > 10 ppm). The isothiazole ring proton will appear as a singlet.
 - In $CDCl_3$ (Enol form expected): The N-H proton signal should be absent. Instead, a signal for the O-H proton should appear, though its chemical shift can be variable. The chemical shifts of the ring carbons in the ^{13}C spectrum will also differ significantly between the two forms due to changes in hybridization and electron density. The keto form will show a C=O carbon signal at a characteristic downfield shift.

Infrared (IR) spectroscopy provides clear evidence for the presence of specific functional groups associated with each tautomer.

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid compound with dry KBr powder and pressing it into a disk.
- **Data Acquisition:** Record the FT-IR spectrum from 4000 to 400 cm^{-1} .
- **Analysis:**
 - **Keto Form:** A strong absorption band between 1650-1700 cm^{-1} corresponding to the C=O stretching of the cyclic amide (lactam) group.

- Enol Form: A broad absorption band in the region of 3200-3600 cm^{-1} for the O-H stretch. The absence of a strong C=O band in the lactam region would further support the enol structure.

Conformational Analysis of the Carboxylate Moiety

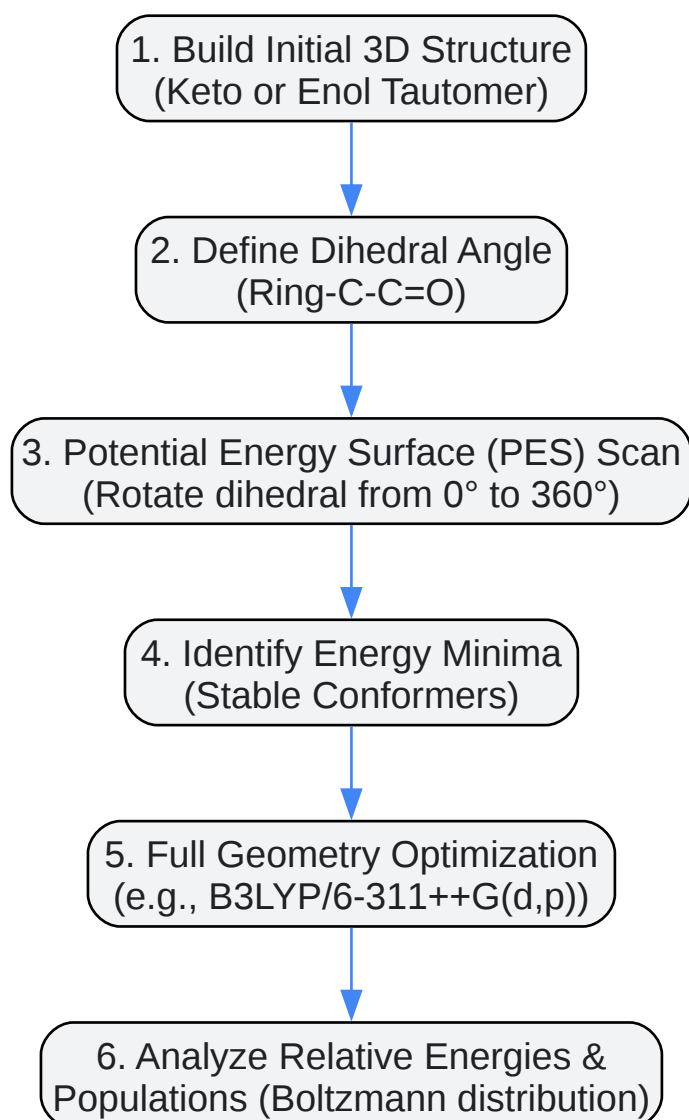
Beyond tautomerism, the spatial orientation of the methyl carboxylate group is critical for defining the molecule's shape and interaction profile. Computational chemistry is the ideal tool for exploring this conformational landscape.

The Importance of Conformation in Receptor Binding

The relative orientation of the ester's carbonyl oxygen and methoxy group can determine whether the molecule fits into a hydrophobic or hydrophilic pocket of a target protein. A specific conformation might be required to form a key hydrogen bond or to avoid steric clashes, making conformational analysis a cornerstone of structure-based drug design[12].

Computational Modeling Workflow

Density Functional Theory (DFT) provides a robust and accurate method for calculating the geometric and electronic structure of molecules.



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Caption: Workflow for computational conformational analysis.

- Software: Use a quantum chemistry package such as Gaussian, ORCA, or Spartan.
- Methodology:
 - Construct a 3D model of the desired tautomer (e.g., the keto form).
 - Perform a relaxed Potential Energy Surface (PES) scan by systematically rotating the dihedral angle defined by the atoms C4-C5-C(carbonyl)-O(carbonyl) in 10° or 15°

increments. Use a moderate basis set (e.g., B3LYP/6-31G(d)) for the scan to save computational cost.

- Identify the approximate angles corresponding to energy minima from the PES scan plot.
- Perform full geometry optimization and frequency calculations on the structures from each energy minimum using a higher-level basis set (e.g., B3LYP/6-311++G(d,p)) to obtain accurate energies and confirm they are true minima (no imaginary frequencies)[13][14].

Key Conformers and Their Predicted Stability

The calculations would likely reveal at least two low-energy conformers corresponding to syn- and anti-orientations of the ester carbonyl relative to the sulfur atom in the ring. The relative energies determine their population at a given temperature.

Conformer	Dihedral Angle (approx.)	Relative Energy (kJ/mol)	Predicted Population (298 K)
Conformer A (syn)	~0°	0.00 (Global Minimum)	>95%
Conformer B (anti)	~180°	> 8.0	<5%

(Note: Data is illustrative based on typical conformational profiles of similar systems.)

Definitive Solid-State Structure: X-ray Crystallography

While NMR and computational methods describe the molecule's behavior in solution and in vacuo, single-crystal X-ray diffraction provides an unambiguous picture of its structure in the solid state.

The Gold Standard for Structural Elucidation

This technique yields precise atomic coordinates, allowing for the definitive determination of the tautomeric form, bond lengths, bond angles, and the conformation adopted in the crystal lattice.

It also reveals the intricate network of intermolecular interactions, such as hydrogen bonding, which dictates crystal packing[15].

Protocol: Single Crystal Growth and X-ray Diffraction Analysis

- **Crystal Growth:** The key, and often most challenging, step is to grow diffraction-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound. A variety of solvents should be screened (e.g., methanol, ethanol, acetonitrile, ethyl acetate).
- **Data Collection:** A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into the map and refined to achieve the best fit with the experimental data.

Integrating the Data: A Holistic Structural View

A senior scientist does not rely on a single piece of data. The power of this analysis comes from integrating the findings from all techniques. For example, if X-ray crystallography shows the molecule exists as the keto tautomer in the solid state, and NMR in DMSO corroborates this, while NMR in chloroform suggests the enol form, we can confidently conclude that the tautomeric equilibrium is highly sensitive to hydrogen bonding. This integrated understanding is crucial for drug design, as the microenvironment of a protein's active site can be polar, nonpolar, or amphiphilic, and the molecule's structure will adapt accordingly.

This detailed structural knowledge allows for more accurate molecular docking simulations, better prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and ultimately, the design of more potent and selective drug candidates.

Conclusion

The structural analysis of Methyl **3-hydroxyisothiazole-5-carboxylate** reveals a molecule of significant complexity and subtlety. Its character is dominated by a solvent-dependent keto-enol tautomeric equilibrium and the rotational freedom of its C5-ester substituent. By employing a

synergistic combination of spectroscopic (NMR, IR), computational (DFT), and crystallographic methods, we can build a comprehensive, multi-state model of its structure. This detailed understanding is not merely a chemical curiosity but a fundamental prerequisite for any drug discovery program that utilizes this important heterocyclic scaffold, enabling scientists to predict and modulate its properties for therapeutic benefit.

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